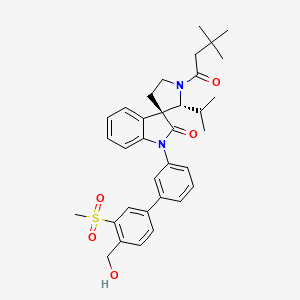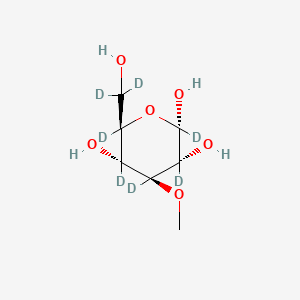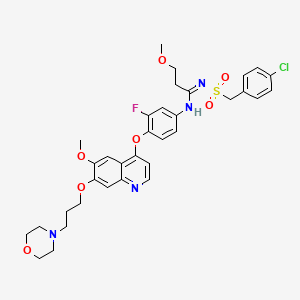
c-Met-IN-14
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
c-Met-IN-14 is a selective inhibitor of the c-Met kinase, which is a receptor tyrosine kinase involved in various cellular processes such as proliferation, survival, and motility. The compound is known for its potent anticancer activity, primarily by blocking the phosphorylation of c-Met, thereby inhibiting downstream signaling pathways that promote tumor growth and metastasis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of c-Met-IN-14 involves multiple steps, starting from the preparation of N-sulfonylamidine-based derivatives. The key steps include:
Formation of the sulfonylamidine core: This is achieved through the reaction of sulfonyl chlorides with amines under basic conditions.
Introduction of functional groups: Various functional groups are introduced to enhance the selectivity and potency of the compound. This involves reactions such as alkylation, acylation, and cyclization under controlled conditions.
Purification: The final product is purified using techniques like recrystallization and chromatography to achieve high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch reactions: Large-scale batch reactions are conducted in reactors with precise control over temperature, pressure, and reaction time.
Continuous flow synthesis: This method is employed to enhance efficiency and yield. It involves the continuous flow of reactants through a series of reactors, allowing for better control over reaction conditions and product quality.
Purification and formulation: The final product is purified using industrial-scale chromatography and formulated into suitable dosage forms for clinical use.
Analyse Chemischer Reaktionen
Types of Reactions: c-Met-IN-14 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can be used to modify the functional groups, potentially altering the compound’s potency and selectivity.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, are employed to introduce or replace functional groups, enhancing the compound’s properties.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles or electrophiles are used depending on the desired substitution, with conditions tailored to achieve optimal yields.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which may exhibit different biological activities and pharmacokinetic properties.
Wissenschaftliche Forschungsanwendungen
c-Met-IN-14 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the c-Met signaling pathway and to develop new inhibitors with improved properties.
Biology: The compound is employed in cellular and molecular biology studies to investigate the role of c-Met in cell proliferation, survival, and motility.
Medicine: This compound is being explored as a potential therapeutic agent for the treatment of various cancers, including non-small cell lung cancer, gastric cancer, and hepatocellular carcinoma
Industry: The compound is used in the development of diagnostic tools and imaging agents for detecting c-Met expression in tumors.
Wirkmechanismus
c-Met-IN-14 exerts its effects by selectively inhibiting the c-Met kinase. The mechanism involves:
Binding to the ATP-binding site: The compound binds to the ATP-binding site of the c-Met kinase, preventing the phosphorylation of tyrosine residues.
Inhibition of downstream signaling: By blocking c-Met phosphorylation, the compound inhibits downstream signaling pathways such as the PI3K/AKT, RAS/MAPK, and STAT3 pathways, which are involved in cell proliferation, survival, and motility
Induction of apoptosis: The inhibition of c-Met signaling leads to cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
- Crizotinib
- Cabozantinib
- Capmatinib
- Onartuzumab (monoclonal antibody targeting c-Met)
c-Met-IN-14 stands out due to its high selectivity and potency against c-Met, making it a promising candidate for further development in cancer therapy.
Eigenschaften
Molekularformel |
C34H38ClFN4O7S |
|---|---|
Molekulargewicht |
701.2 g/mol |
IUPAC-Name |
N'-[(4-chlorophenyl)methylsulfonyl]-N-[3-fluoro-4-[6-methoxy-7-(3-morpholin-4-ylpropoxy)quinolin-4-yl]oxyphenyl]-3-methoxypropanimidamide |
InChI |
InChI=1S/C34H38ClFN4O7S/c1-43-17-11-34(39-48(41,42)23-24-4-6-25(35)7-5-24)38-26-8-9-31(28(36)20-26)47-30-10-12-37-29-22-33(32(44-2)21-27(29)30)46-16-3-13-40-14-18-45-19-15-40/h4-10,12,20-22H,3,11,13-19,23H2,1-2H3,(H,38,39) |
InChI-Schlüssel |
QCKKTDVCCCBGDD-UHFFFAOYSA-N |
Isomerische SMILES |
COCC/C(=N/S(=O)(=O)CC1=CC=C(C=C1)Cl)/NC2=CC(=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OCCCN5CCOCC5)OC)F |
Kanonische SMILES |
COCCC(=NS(=O)(=O)CC1=CC=C(C=C1)Cl)NC2=CC(=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OCCCN5CCOCC5)OC)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


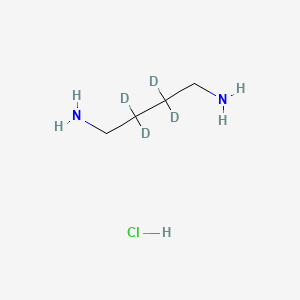

![1-[(2R,3S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12408544.png)
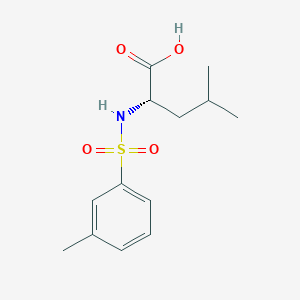
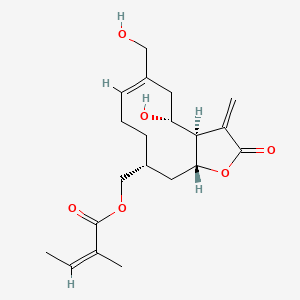
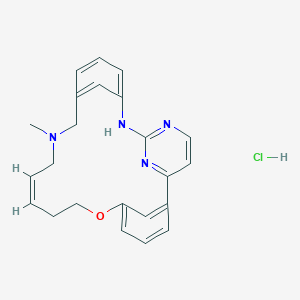
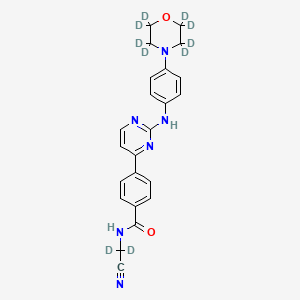


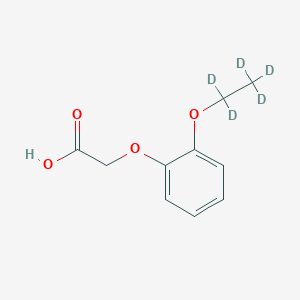
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylpyrimidine-2,4-dione](/img/structure/B12408581.png)

